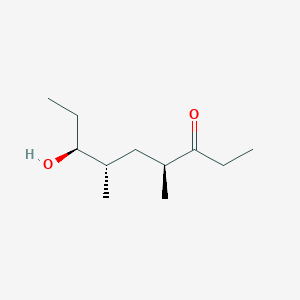
(4s,6s,7s)-7-Hydroxy-4,6-dimethyl-3-nonanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound plays a crucial role in the mating behavior of these beetles by attracting males to females.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves several steps. One of the methods includes the preparation of the O-acetyl derivative of its (4S,6R,7R)-isomer. The dithiane derivative is prepared from the cyclic acetal obtained from D-glucose through a transthioacetalisation and protection of the hydroxy group as the 1-ethoxyethyl acetal . Deprotonation with n-BuLi at low temperatures is a key step in this synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves organic synthesis techniques that can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (MCPBA) for oxidation, and reducing agents like lithium aluminium hydride (LAH) for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would yield an alcohol.
Applications De Recherche Scientifique
(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves its interaction with olfactory receptors in male cigarette beetles. The compound binds to specific receptors, triggering a signaling pathway that leads to the attraction of males to females . This process is highly stereospecific, with only the natural enantiomer being biologically active .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,6R,7R)-4,6-Dimethyl-7-hydroxy-3-nonanone: This isomer has different stereochemistry and does not exhibit the same biological activity.
4-Methylhexanoic acid: Another pheromone with different structural features and biological activity.
Uniqueness
(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone is unique due to its specific stereochemistry, which is crucial for its biological activity as a sex pheromone. Its ability to attract male cigarette beetles makes it a valuable tool in pest management .
Propriétés
Numéro CAS |
72598-35-7 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
(4S,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m0/s1 |
Clé InChI |
YEKDTNYNLCQHPV-GUBZILKMSA-N |
SMILES isomérique |
CC[C@@H]([C@@H](C)C[C@H](C)C(=O)CC)O |
SMILES canonique |
CCC(C(C)CC(C)C(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


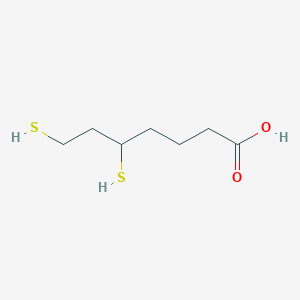
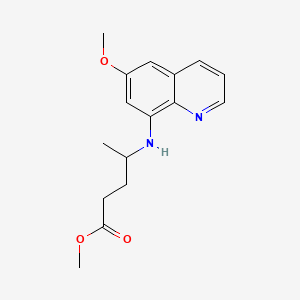
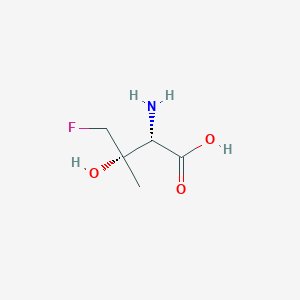
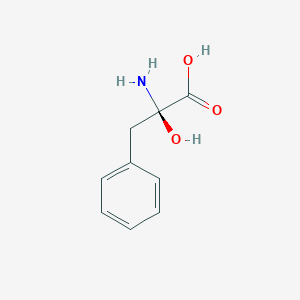

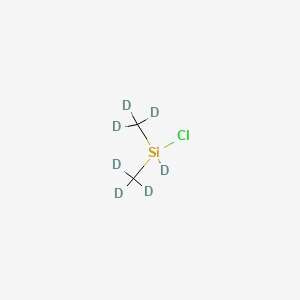
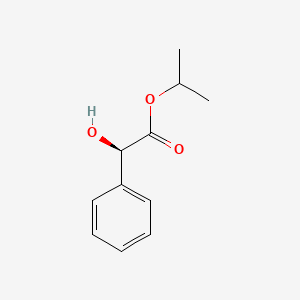


![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)

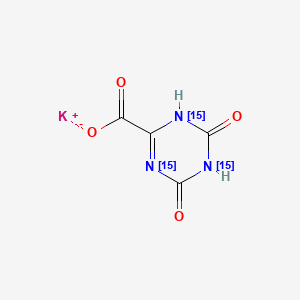
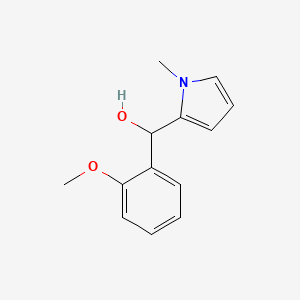
![4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B15288302.png)
